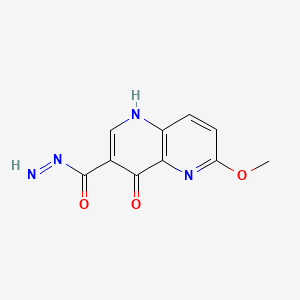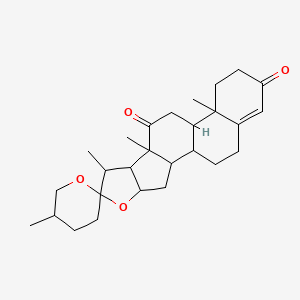
(25R)-Spirost-4-en-3,12-dion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(25R)-Spirost-4-en-3,12-diona es un compuesto esteroideo con un esqueleto espirostan. Se caracteriza por la presencia de una estructura espirocetal, que es una característica única en su estructura molecular.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (25R)-Spirost-4-en-3,12-diona generalmente involucra múltiples pasos, comenzando con precursores esteroideos más simples. Una ruta sintética común incluye la oxidación de un precursor esteroideo adecuado para introducir las funcionalidades cetónicas en las posiciones 3 y 12. Esto se puede lograr utilizando reactivos como el trióxido de cromo (CrO3) o el clorocromato de piridinio (PCC) en condiciones controladas.
Métodos de Producción Industrial
La producción industrial de (25R)-Spirost-4-en-3,12-diona puede implicar reacciones de oxidación a gran escala utilizando métodos robustos y escalables. El uso de reactores de flujo continuo y procesos de oxidación catalítica puede mejorar la eficiencia y el rendimiento del compuesto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener (25R)-Spirost-4-en-3,12-diona de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
(25R)-Spirost-4-en-3,12-diona experimenta diversas reacciones químicas, que incluyen:
Oxidación: La oxidación adicional puede conducir a la formación de derivados más oxidados.
Reducción: Las reacciones de reducción pueden convertir los grupos cetónicos en grupos hidroxilo.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en posiciones específicas.
Reactivos y Condiciones Comunes
Oxidación: Trióxido de cromo (CrO3), clorocromato de piridinio (PCC)
Reducción: Borohidruro de sodio (NaBH4), hidruro de aluminio y litio (LiAlH4)
Sustitución: Varios nucleófilos como aminas, tioles y alcoholes en condiciones básicas o ácidas
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados, espirostanes sustituidos y compuestos aún más oxidados.
Aplicaciones Científicas De Investigación
Química
En química, (25R)-Spirost-4-en-3,12-diona se utiliza como precursor para la síntesis de compuestos esteroideos más complejos. Su estructura única la convierte en un intermedio valioso en la síntesis orgánica.
Biología
En la investigación biológica, se estudia (25R)-Spirost-4-en-3,12-diona por sus posibles actividades biológicas. Se ha investigado por sus efectos sobre diversas vías biológicas y su potencial como compuesto principal para el desarrollo de fármacos.
Medicina
En medicina, se explora (25R)-Spirost-4-en-3,12-diona por sus posibles aplicaciones terapéuticas.
Industria
En el sector industrial, (25R)-Spirost-4-en-3,12-diona se utiliza en la síntesis de fármacos esteroideos y otros productos basados en esteroides. Sus propiedades químicas únicas lo convierten en un compuesto valioso en la fabricación farmacéutica.
Mecanismo De Acción
El mecanismo de acción de (25R)-Spirost-4-en-3,12-diona involucra su interacción con dianas moleculares específicas en sistemas biológicos. Puede unirse a receptores esteroideos y modular su actividad, lo que lleva a cambios en la expresión genética y las respuestas celulares. Las vías involucradas incluyen la señalización de hormonas esteroideas y la regulación metabólica.
Comparación Con Compuestos Similares
Compuestos Similares
Spirost-4-en-3-ona: Similar en estructura pero carece del grupo cetónico en la posición 12.
Spirostan-3,12-diona: Similar pero difiere en la configuración de la estructura espirocetal.
Diosgenina: Una saponina esteroidea de origen natural con un esqueleto espirostan similar.
Singularidad
(25R)-Spirost-4-en-3,12-diona es única debido a su configuración específica y la presencia de grupos cetónicos tanto en las posiciones 3 como 12. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C27H38O4 |
|---|---|
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16-dione |
InChI |
InChI=1S/C27H38O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h11,15-16,19-22,24H,5-10,12-14H2,1-4H3 |
Clave InChI |
ZVWYBBDTSJOAHD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6=CC(=O)CCC56C)C)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)
![4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B12303308.png)
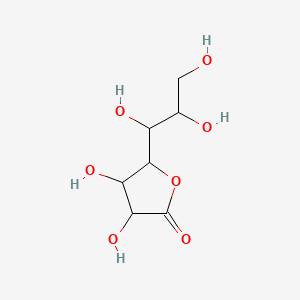
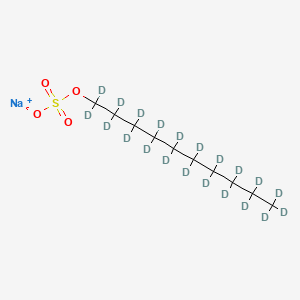
![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis](/img/structure/B12303330.png)
![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)
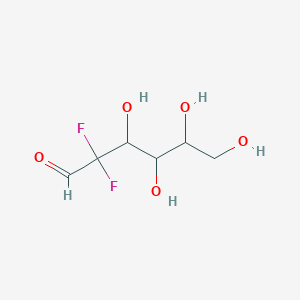


![3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid](/img/structure/B12303363.png)
![5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide](/img/structure/B12303368.png)
![(3S)-1-(3-Chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B12303374.png)
